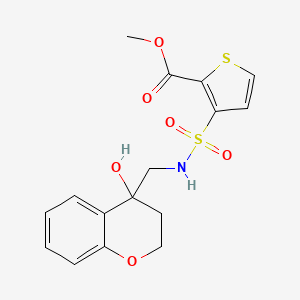
methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Thiophene-based analogs have been synthesized by heterocyclization of various substrates .Molecular Structure Analysis
Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Thiophene is a fusion of a benzene nucleus with a dihydropyran .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate has been found to have several potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects are due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. Its antitumor effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. It has also been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate in lab experiments is its potential therapeutic applications. It has been found to have several beneficial effects and could be a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which could make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for research on methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate. One area of research could be to investigate its potential use in the treatment of neurodegenerative diseases. Another area of research could be to explore its potential as an anti-cancer agent. Additionally, more studies could be conducted to further understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3-(4-hydroxybenzyl)thiophene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium sulfite to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with methyl iodide to form the desired product.
Propriétés
IUPAC Name |
methyl 3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-22-15(18)14-13(6-9-24-14)25(20,21)17-10-16(19)7-8-23-12-5-3-2-4-11(12)16/h2-6,9,17,19H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZLLWONXQQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)
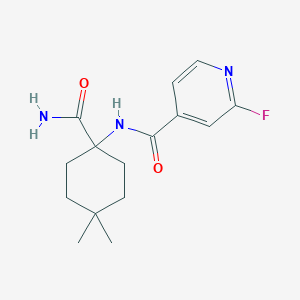

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)
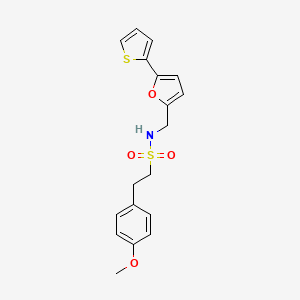
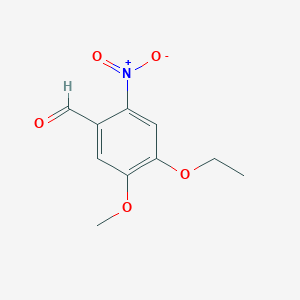
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)


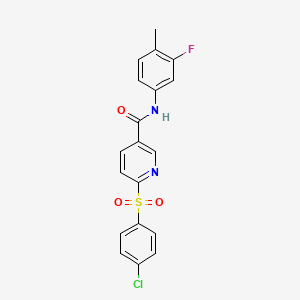
![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)